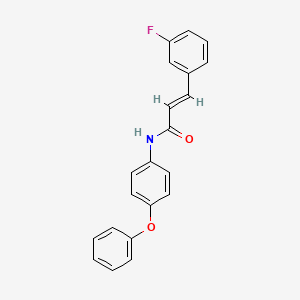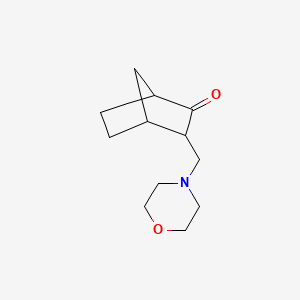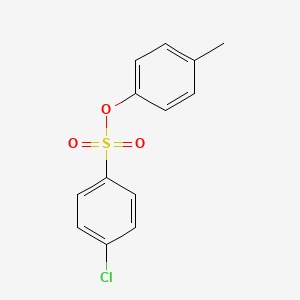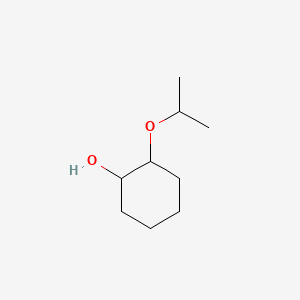
Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate is a complex organic compound that features a bromobenzoyl group, a pyridinyl group, and an indolizinedicarboxylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 4-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves esterification to introduce the diethyl ester groups, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and indolizine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the bromobenzoyl group, converting it to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyridinyl and indolizine moieties.
Reduction: Reduced benzyl derivatives.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学研究应用
Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The bromobenzoyl and pyridinyl groups are crucial for its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Diethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
- Diethyl 3-(4-fluorobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
- Diethyl 3-(4-methylbenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
Uniqueness
Diethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This feature can enhance its binding affinity and specificity in biological systems, making it a valuable compound for drug design and other applications.
属性
CAS 编号 |
853319-40-1 |
|---|---|
分子式 |
C26H21BrN2O5 |
分子量 |
521.4 g/mol |
IUPAC 名称 |
diethyl 3-(4-bromobenzoyl)-5-pyridin-2-ylindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C26H21BrN2O5/c1-3-33-25(31)21-20-10-7-9-19(18-8-5-6-15-28-18)29(20)23(22(21)26(32)34-4-2)24(30)16-11-13-17(27)14-12-16/h5-15H,3-4H2,1-2H3 |
InChI 键 |
AUDWGOBAWASOPK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C=CC=C(N2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)

![9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B11959034.png)





